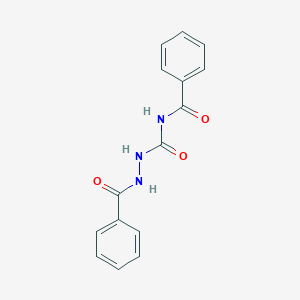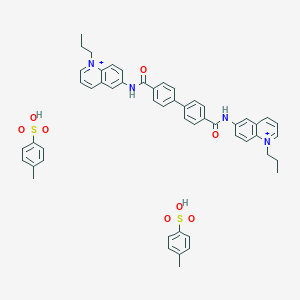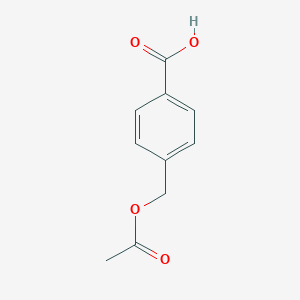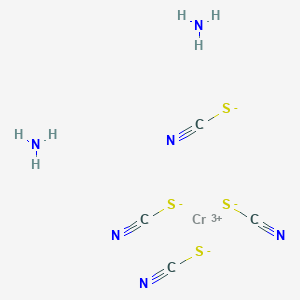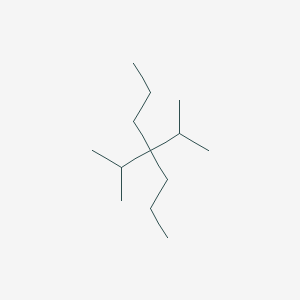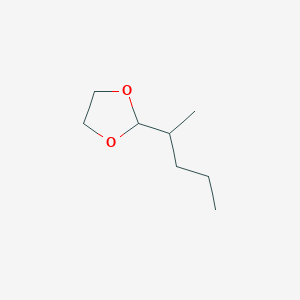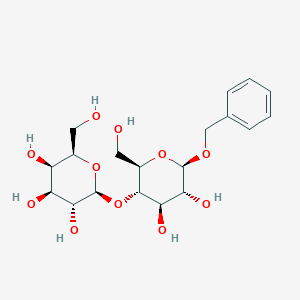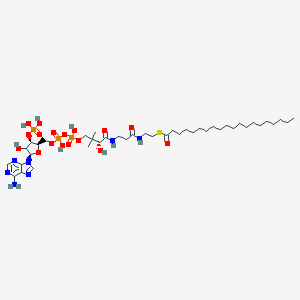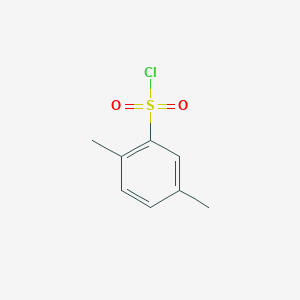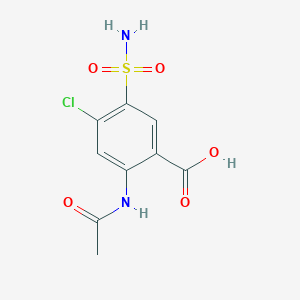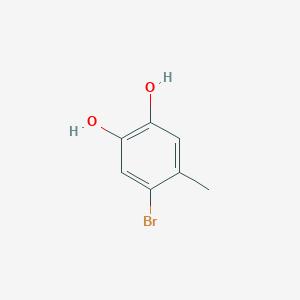![molecular formula C13H8O4 B100493 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione,6-methoxy- CAS No. 17190-36-2](/img/structure/B100493.png)
1H,3H-Naphtho[1,8-cd]pyran-1,3-dione,6-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,3H-Naphtho[1,8-cd]pyran-1,3-dione,6-methoxy- is a derivative of 1,8-naphthalic anhydride, a compound known for its applications in various fields including organic light-emitting diodes (OLEDs), fluorescent dyes, and biological labeling. The methoxy group at the 4-position enhances its chemical properties, making it a valuable compound in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione,6-methoxy- typically involves the methoxylation of 1,8-naphthalic anhydride. One common method includes the reaction of 1,8-naphthalic anhydride with methanol in the presence of a catalyst under reflux conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione,6-methoxy- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione,6-methoxy- undergoes various chemical reactions, including:
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which are useful in various applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products: The major products formed from these reactions include various substituted naphthalimides and naphthalimide derivatives, which have significant applications in fluorescence and biological labeling .
Scientific Research Applications
1H,3H-Naphtho[1,8-cd]pyran-1,3-dione,6-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and fluorescent dyes.
Biology: Employed in the development of fluorescent probes for imaging and labeling biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in anticancer agents.
Mechanism of Action
The mechanism of action of 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione,6-methoxy- involves its interaction with various molecular targets. In biological systems, it binds to specific proteins or nucleic acids, altering their function and leading to the desired biological effect . The methoxy group enhances its binding affinity and specificity, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
1,8-Naphthalic anhydride: The parent compound, used in similar applications but with different chemical properties.
4-Chloro-1,8-naphthalic anhydride: Another derivative with distinct reactivity and applications.
4-Bromo-1,8-naphthalic anhydride: Known for its use in the synthesis of various naphthalimide derivatives.
Uniqueness: 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione,6-methoxy- stands out due to its enhanced fluorescence properties and higher solubility in polar solvents, making it more suitable for biological applications and industrial processes .
Properties
IUPAC Name |
8-methoxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c1-16-10-6-5-9-11-7(10)3-2-4-8(11)12(14)17-13(9)15/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWLNOVKOIIIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C(=O)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
